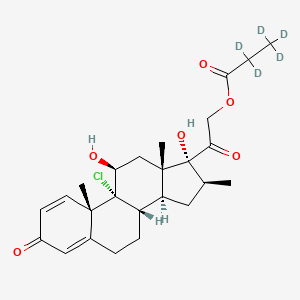

Beclomethasone 21-Propionate-d5

Description

Beclomethasone 21-Propionate-d5 is a deuterium-labeled derivative of beclomethasone 21-propionate, a metabolite and impurity of beclomethasone dipropionate (BDP), a synthetic glucocorticoid used in anti-inflammatory therapies. The deuterated form (denoted by "-d5") incorporates five deuterium atoms in the propionate side chain, typically replacing hydrogen atoms to enhance metabolic stability and facilitate analytical detection in pharmacokinetic studies . This compound is primarily utilized as an internal standard in mass spectrometry to quantify BDP and its metabolites in biological matrices due to its isotopic distinction .

Key chemical properties include:

- Molecular Formula: C25H28D5ClO6 (approximated based on structural analogs)

- Molecular Weight: ~470.0 g/mol (estimated)

- CAS Number: Not explicitly provided in evidence (see notes below)

Note: The evidence predominantly refers to beclomethasone 17-propionate-d5 (CAS 5534-18-9) as an active metabolite of BDP . The "21-propionate" designation may reflect regional nomenclature differences or positional isomerism in impurity characterization .

Properties

Molecular Formula |

C25H33ClO6 |

|---|---|

Molecular Weight |

470.0 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |

InChI Key |

OPNPEZLXXKGRTA-BFHSNLKKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Beclomethasone Dipropionate

Beclomethasone dipropionate, the primary precursor for this compound, can be synthesized through various documented methods. One established approach involves:

- Begin with 6β-methyl-1,4-pregnadiene-11β,17α,21-triol-3,20-dione-21-acetate (6 grams)

- Dissolve in a mixture of 35 ml of dimethylformamide and 6 ml of pyridine

- Add 2.5 ml of methanesulfonyl chloride while maintaining the reaction mixture at 80°-85°C for approximately 1 hour

- Cool the resulting red solution in an ice bath and treat successively with 55 ml of methanol, 240 ml of 5% aqueous sodium bicarbonate, and finally 360 ml of water

- Allow the reaction mixture to stand at room temperature overnight

- Recover the precipitated product by filtration, wash repeatedly with water, and dry to constant weight at approximately 50°C to produce 6β-methyl-1,4,9(11)-pregnadiene-11α,21-diol-3,20-dione-21-acetate

The synthesis continues with:

- Hydrolyze the acetate ester using sodium methoxide in methanol to produce 16β-methyl-1,4,9(11)-pregnadiene-17α,21-diol-3,20-dione

- React with N-chlorosuccinimide in acetone with perchloric acid at 0°C

- Convert to the dipropionate using propionic anhydride

An alternative patented method utilizes beclomethasone 11,17,21-tripropionate as the starting material for the synthesis of beclomethasone dipropionate.

Selective Hydrolysis Methods

The conversion of beclomethasone dipropionate to beclomethasone 21-propionate requires selective hydrolysis to remove the propionate group at position 17 while preserving the ester at position 21.

Hydrolysis Approaches

Several approaches can be employed for selective hydrolysis:

| Method | Reaction Conditions | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Controlled Basic Hydrolysis | Dilute alkali (e.g., NaOH or KOH), low temperature, precise timing | Scalable, cost-effective | Requires careful control to prevent complete hydrolysis | Inferred |

| Enzymatic Hydrolysis | Specific esterases, controlled pH and temperature | High selectivity | Potentially costly, requires specific enzymes | Inferred |

| Regioselective Chemical Methods | Specific reagents targeting the 17-position ester | Potentially higher yields | Reagent specificity requirements | Inferred |

The selective hydrolysis step is critical for preparing the monopropionate intermediate that serves as the substrate for subsequent deuteration.

Deuteration Techniques

The incorporation of deuterium atoms into the propionate group at position 21 is the defining step in the synthesis of this compound.

Deuterium Sources and Methods

The literature indicates several potential approaches for deuterium incorporation:

The deuteration process must achieve high deuterium incorporation to obtain the desired pentadeuterated product with the formula C25H28D5ClO6.

Critical Parameters for Deuteration

Successful deuteration depends on several critical parameters:

- Reaction temperature and time: Must be optimized to ensure complete deuteration without degradation

- Catalyst selection: Different catalysts can significantly affect deuterium incorporation efficiency

- Deuterium source purity: Higher isotopic purity leads to better deuterium incorporation

- Solvent effects: Can influence the reaction rate and selectivity

Purification and Isolation

After synthesis, this compound requires purification to achieve the high purity (>95% by HPLC) necessary for analytical standards.

Purification Methods

Various purification techniques can be employed:

The monohydrate crystalline form of related compounds can be prepared by crystallization from a mixed solvent system of water and a water-miscible organic solvent, which might be applicable to the purification of this compound.

Analytical Characterization

Verification of successful synthesis requires comprehensive analytical characterization.

Analytical Methods

Mass spectrometry data is particularly valuable for confirming deuterium incorporation, with characteristic mass shifts compared to the non-deuterated compound.

Comparative Analysis of Preparation Methods

Different approaches to preparing this compound can be compared based on efficiency, yield, and purity.

The optimal method depends on specific requirements for scale, purity, and available resources.

Chemical Reactions Analysis

Types of Reactions: Beclomethasone 21-Propionate-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly susceptible to hydrolysis, where the ester bonds are cleaved to form beclomethasone and its metabolites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include beclomethasone-17-monopropionate, beclomethasone-21-monopropionate, and beclomethasone. These metabolites retain some of the pharmacological activity of the parent compound .

Scientific Research Applications

Beclomethasone 21-Propionate-d5 is a synthetic glucocorticoid derived from beclomethasone, specifically designed for research purposes. It is distinguished by the incorporation of five deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies. This compound is primarily utilized in pharmacological research to study the pharmacokinetics and biological effects of glucocorticoids.

Scientific Research Applications

This compound is primarily employed in research settings to study various aspects of glucocorticoids:

- Pharmacokinetics : The deuterated form allows for better tracking in pharmacokinetic studies, enhancing the understanding of its metabolism and effects.

- Metabolic Pathways : Its unique isotopic labeling makes it particularly valuable for tracing studies in metabolic pathways.

- Tracing studies : this compound is a labelled metabolite of Beclomethasone Dipropionate (BDP) .

Pharmacological Research

The compound is used in pharmacological research to study the pharmacokinetics and biological effects of glucocorticoids. The deuterated form allows for better tracking in pharmacokinetic studies, enhancing the understanding of its metabolism and effects.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to glucocorticoid receptors and its interactions with other pharmacological agents. Research indicates that it exhibits competitive binding with other corticosteroids, influencing their efficacy when used concomitantly. Studies have also shown that this compound can interact with various cytochrome P450 enzymes, affecting its metabolism and potentially leading to drug-drug interactions.

Glucocorticoid Receptor Binding

This compound exhibits significant biological activity as a glucocorticoid. It binds to glucocorticoid receptors, leading to the modulation of gene expression associated with inflammation and immune response. The compound promotes the transcription of anti-inflammatory proteins while repressing pro-inflammatory cytokines. The specific reactions include:

Comparable Compounds

This compound shares structural similarities with several other glucocorticoids.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Beclomethasone Dipropionate | High | Prodrug form converted to active metabolites |

| Budesonide | Moderate | Higher affinity for lung tissue; less systemic effect |

| Fluticasone Propionate | Moderate | Potent anti-inflammatory; longer half-life |

| Mometasone Furoate | Moderate | More selective for glucocorticoid receptors |

Mechanism of Action

Beclomethasone 21-Propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes. This results in a reduction of inflammation and immune response .

Comparison with Similar Compounds

Research Findings and Contradictions

- Metabolic Stability: Deuterated compounds like beclomethasone 17-propionate-d5 exhibit reduced hepatic clearance compared to non-deuterated analogs, as deuterium substitution slows cytochrome P450-mediated oxidation .

- Nomenclature Ambiguities: The distinction between "17-" and "21-" propionate derivatives is critical. Evidence suggests beclomethasone 21-propionate is an impurity of BDP , while the 17-propionate is a pharmacologically active metabolite .

Biological Activity

Beclomethasone 21-Propionate-d5 (BDP-d5) is a deuterated form of beclomethasone 21-propionate, a potent corticosteroid primarily used for its anti-inflammatory properties in the treatment of respiratory conditions like asthma and allergic rhinitis. This article aims to provide an in-depth examination of the biological activity of BDP-d5, including its pharmacokinetics, metabolism, mechanism of action, and clinical implications.

Chemical and Physical Properties

- Molecular Formula : C25H28D5ClO6

- Molecular Weight : 470.01 g/mol

- CAS Number : 69224-79-9

- Purity : >95% (HPLC)

Pharmacokinetics

The pharmacokinetic profile of BDP-d5 is crucial for understanding its biological activity. Key parameters include:

| Parameter | This compound |

|---|---|

| Cmax (ng/mL) | 88 (BDP), 1419 (17-BMP) |

| Tmax (hours) | 0.5 (BDP), 0.7 (17-BMP) |

| Half-Life (hours) | 0.5 (BDP), 2.7 (17-BMP) |

| Volume of Distribution (L) | 20 (BDP), 424 (17-BMP) |

| Bioavailability (%) | ~20% for BDP, ~41% for 17-BMP |

The data indicates that BDP is rapidly converted to its active metabolite, beclomethasone-17-monopropionate (17-BMP), primarily in the lungs upon inhalation, which significantly contributes to its therapeutic effects .

Beclomethasone acts as a glucocorticoid by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation. The activated receptor complex translocates to the nucleus, where it upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines. This dual action results in reduced inflammatory responses associated with conditions like asthma and allergic rhinitis .

Biological Activity and Efficacy

The biological activity of BDP-d5 is primarily characterized by its anti-inflammatory effects:

- Anti-inflammatory Effects : BDP-d5 suppresses the activation of various inflammatory cells, including eosinophils, mast cells, and macrophages.

- Clinical Efficacy : Clinical studies have demonstrated that BDP effectively reduces symptoms of asthma and allergic rhinitis. For instance, a study showed significant reductions in fecal calprotectin levels in ulcerative colitis patients treated with BDP .

- Comparative Potency : The potency of BDP-d5 is enhanced compared to its non-deuterated counterparts due to improved metabolic stability and prolonged action .

Case Studies

Several studies highlight the effectiveness of beclomethasone formulations:

- Asthma Management : A randomized controlled trial indicated that patients receiving BDP exhibited marked improvement in lung function and symptom control compared to placebo groups.

- Allergic Rhinitis : In a double-blind study involving nasal formulations, patients reported significant relief from nasal congestion and other allergy symptoms after using BDP nasal spray.

Side Effects

While generally well-tolerated, potential side effects include:

- Headache

- Sinusitis

- Local irritation at the administration site

These effects are typically mild and resolve upon discontinuation or adjustment of therapy .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Beclomethasone 21-Propionate-d5 and confirming its isotopic purity?

- Methodological Answer : Synthesis involves substituting five hydrogen atoms with deuterium at specific positions (typically C-21 propionate moiety) using deuterated reagents like D₂O or deuterated propionic anhydride. Isotopic purity (>98% deuterium incorporation) must be verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H-NMR) to ensure absence of non-deuterated analogs. LC-MS with stable isotope dilution analysis is recommended for quantifying residual protiated impurities .

Q. Which analytical techniques are essential for characterizing this compound in pharmaceutical research?

- Methodological Answer : A multi-technique approach is required:

- NMR : ¹H/¹³C-NMR to confirm structural integrity and deuterium placement.

- Mass Spectrometry : HRMS for exact mass verification (e.g., molecular ion at m/z 453.53 for C₂₈H₃₃D₅ClO₆) and isotopic distribution analysis.

- HPLC : Reverse-phase chromatography with UV detection (λ = 240 nm) to assess purity (>99%) and resolve degradation products. Reference standards (e.g., USP/EP-grade Beclomethasone 21-Propionate) should be used for method validation .

Q. How is this compound utilized in pharmacokinetic studies?

- Methodological Answer : The deuterated form serves as an internal standard in LC-MS/MS assays to quantify non-deuterated Beclomethasone 21-Propionate in biological matrices (e.g., plasma, tissue homogenates). Its use minimizes matrix effects and improves quantification accuracy. Studies should include calibration curves spanning 1–500 ng/mL, with validation for precision (CV <15%) and recovery (>80%) .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?

- Methodological Answer : Conduct forced degradation studies under:

- Thermal stress : 40–60°C for 4 weeks.

- Hydrolytic conditions : Acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 25°C.

- Photostability : Exposure to UV light (ICH Q1B guidelines).

Analyze samples via HPLC to quantify degradation products (e.g., 17-propionate hydrolysis to Beclomethasone). Stability-indicating methods must resolve all degradants, with acceptance criteria of ≤2% total impurities .

Q. What strategies are recommended for resolving contradictions in metabolic data between this compound and its non-deuterated counterpart?

- Methodological Answer : Discrepancies in metabolic half-life or clearance may arise from deuterium kinetic isotope effects. To address this:

Perform parallel incubations in human liver microsomes (HLM) with both forms.

Use LC-HRMS to track deuterium retention in metabolites (e.g., hydroxylated derivatives).

Compare enzyme kinetics (Km, Vmax) via Michaelis-Menten modeling.

If differences exceed 20%, validate findings using in vivo rodent models to assess clinical relevance .

Q. How should impurity profiling be conducted for this compound in compliance with regulatory guidelines?

- Methodological Answer : Follow ICH Q3A/B guidelines:

- Identify impurities (e.g., 17-propionate isomer, Beclomethasone-d5) using LC-MS/MS and spiking experiments with reference standards (e.g., MM0199 series).

- Quantify impurities via HPLC with diode-array detection, ensuring limits of ≤0.15% for individual unknown impurities and ≤0.5% total impurities.

- Document synthesis pathways to trace impurity origins (e.g., residual solvents, incomplete deuteration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.